2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide
Overview
Description
“2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide” is a compound with the CAS Number: 1258640-32-2. It has a molecular weight of 267.76 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H18ClNO2/c15-9-14(17)16-10-11-5-1-4-8-13(11)18-12-6-2-3-7-12/h1,4-5,8,12H,2-3,6-7,9-10H2,(H,16,17) .Scientific Research Applications
Comparative Metabolism in Herbicides
- Acetochlor, alachlor, butachlor, and metolachlor are pre-emergent herbicides that share structural similarities with the chemical . These herbicides are known to be carcinogenic in rats, involving complex metabolic activation pathways. This research shows the metabolism of these compounds in human and rat liver microsomes, indicating the potential carcinogenic risks and metabolic pathways involved (Coleman et al., 2000).
Synthesis and Characterization
- Studies on compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide, synthesized using similar chemicals, provide insights into the chemical processes and characteristics of these compounds. These studies involve detailed analyses like IR and MS spectroscopy, contributing to a better understanding of the molecular structure and properties (Zhong-cheng & Wan-yin, 2002).
Radiosynthesis in Herbicides
- The chloroacetanilide herbicide acetochlor, related to the compound , has been studied for its radiosynthesis, indicating its utility in understanding the metabolism and mode of action of such herbicides (Latli & Casida, 1995).
Conformational Analysis
- Conformational studies of related acetamides help in understanding the molecular structure and interactions. These studies provide critical information for designing new compounds with specific properties (Ishmaeva et al., 2015).
Cyclopalladation of Aniline Derivatives
- Research on cyclopalladation of aniline derivatives, including those similar to the chemical , helps in understanding the reactions and potential applications of these compounds in various fields, including pharmaceuticals (Mossi et al., 1992).
Molecular Structures in Pharmaceuticals
- Investigations into the crystal and molecular structures of related compounds contribute to drug design and pharmaceutical research, highlighting the importance of these compounds in medical applications (Chi et al., 2018).
Herbicidal Activity and Soil Interaction
- Studies on the interaction of related herbicides with soil and wheat straw indicate the environmental impact and efficacy of these herbicides in agricultural settings (Banks & Robinson, 1986).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[(2-cyclopentyloxyphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(17)16-10-11-5-1-4-8-13(11)18-12-6-2-3-7-12/h1,4-5,8,12H,2-3,6-7,9-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGPGWMHRCJSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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